molecular formula C16H13ClN4S B2357129 4-[(1Z)-1-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]pyridine CAS No. 551921-12-1

4-[(1Z)-1-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]pyridine

Cat. No.: B2357129
CAS No.: 551921-12-1
M. Wt: 328.82
InChI Key: ZLPHYQNITPRJNB-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1Z)-1-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]pyridine is a complex organic compound that features a thiazole ring, a pyridine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1Z)-1-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]pyridine typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-aminothiazole in the presence of a base to form an intermediate Schiff base. This intermediate is then reacted with 4-pyridinecarboxaldehyde under controlled conditions to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[(1Z)-1-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-[(1Z)-1-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenyl derivatives: Compounds like 4-chlorophenylpiperazine and 4-chlorophenylacetic acid share structural similarities.

    Thiazole derivatives: Compounds such as thiazole-4-carboxamide and thiazole-2-amine.

Uniqueness

4-[(1Z)-1-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]pyridine is unique due to its combination of a thiazole ring, a pyridine ring, and a chlorophenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4S/c1-11(12-6-8-18-9-7-12)20-21-16-19-15(10-22-16)13-2-4-14(17)5-3-13/h2-10H,1H3,(H,19,21)/b20-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPHYQNITPRJNB-JAIQZWGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=NC(=CS1)C2=CC=C(C=C2)Cl)/C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.